molecular formula C7H12Cl2N2 B018795 N-Methyl-o-phenylenediamine dihydrochloride CAS No. 25148-68-9

N-Methyl-o-phenylenediamine dihydrochloride

Cat. No.: B018795
CAS No.: 25148-68-9
M. Wt: 195.09 g/mol
InChI Key: DKEONVNYXODZRQ-UHFFFAOYSA-N
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Description

Crystals (from ethanol);  light purple powder. (NTP, 1992)

Mechanism of Action

Target of Action

N-Methyl-1,2-benzenediamine dihydrochloride is primarily used as an intermediate in the synthesis of the antihypertensive drug Telmisartan . Telmisartan is a specific antagonist of the angiotensin II receptor subtype AT1 , which plays a crucial role in regulating blood pressure.

Mode of Action

The final product, telmisartan, binds with high affinity to the at1 receptor, blocking the binding of angiotensin ii . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure .

Biochemical Pathways

The primary pathway affected by this compound, through its role in the synthesis of Telmisartan, is the renin-angiotensin system . By blocking the AT1 receptor, Telmisartan inhibits the downstream effects of angiotensin II, including vasoconstriction and the secretion of aldosterone . This leads to vasodilation and a reduction in fluid volume, which collectively result in lowered blood pressure .

Pharmacokinetics

The final product, telmisartan, is known to have good oral bioavailability and a long half-life, which allows for once-daily dosing .

Result of Action

The primary result of the action of N-Methyl-1,2-benzenediamine dihydrochloride, through its role in the synthesis of Telmisartan, is a reduction in blood pressure . This is achieved through the blockade of the AT1 receptor, leading to vasodilation and a reduction in fluid volume .

Action Environment

The action of N-Methyl-1,2-benzenediamine dihydrochloride, as an intermediate in drug synthesis, is primarily influenced by the conditions of the chemical reactions in which it is involved . These can include factors such as temperature, pH, and the presence of other reactants . In the body, the action of the final product, Telmisartan, can be influenced by factors such as the patient’s renal function, as well as the presence of other medications .

Biochemical Analysis

Biochemical Properties

N-Methyl-1,2-benzenediamine dihydrochloride is an acidic salt . It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions . It reacts as acids to neutralize bases

Cellular Effects

It is known that this compound is primarily used in the synthesis of pharmaceuticals , suggesting that it may have significant effects on cellular processes.

Molecular Mechanism

It is known that this compound is used in the synthesis of Telmisartan , a drug that acts as an antagonist of the angiotensin II receptor . This suggests that N-Methyl-1,2-benzenediamine dihydrochloride may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2-N-methylbenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEONVNYXODZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2.2ClH, C7H12Cl2N2
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID5025651
Record name N-Methyl-o-phenylenediamine dihydrochloride
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Molecular Weight

195.09 g/mol
Source PubChem
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Physical Description

Crystals (from ethanol); light purple powder. (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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CAS No.

25148-68-9
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Record name N-Methyl-o-phenylenediamine dihydrochloride
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Record name 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2)
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Record name N-Methyl-o-phenylenediamine dihydrochloride
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Record name N-methylbenzene-1,2-diamine dihydrochloride
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Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Melting Point

376 °F (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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